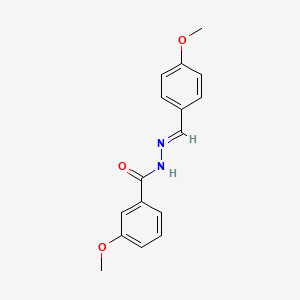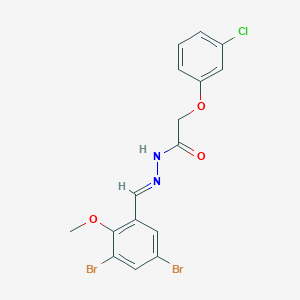![molecular formula C16H9ClN2O2 B5553167 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)
1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of interest due to its structural complexity and potential for various applications. It belongs to the family of naphthoquinone derivatives, compounds known for their diverse biological activities and applications in organic electronics due to their photophysical properties.
Synthesis Analysis
The synthesis of naphthoquinone derivatives, including 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione, often involves multi-component reactions. A method described involves the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives from aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds under acidic conditions. This approach is noted for its simplicity, safety, and minimal environmental impact, providing a green chemistry perspective to the synthesis of complex heterocyclic compounds (Tu et al., 2009).
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives, including 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione, can be characterized using various spectroscopic and computational methods. The structure often features extended π-conjugation and heterocyclic rings which contribute to its unique electronic and optical properties.
Chemical Reactions and Properties
Naphthoquinone derivatives participate in various chemical reactions due to their rich electron system and functional groups. For instance, they can undergo nucleophilic substitutions, cycloadditions, and other reactions facilitating the synthesis of complex organic molecules. The reactivity can be tailored by substituents like amino and chloro groups, affecting the compound's electrophilic and nucleophilic properties.
Physical Properties Analysis
The physical properties of naphthoquinone derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. These compounds exhibit unique luminescent properties, making them potential candidates for organic electroluminescent (EL) media due to their good luminescence in solutions (Tu et al., 2009).
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of naphthoquinoline derivatives and their chemical properties have been a subject of research to explore their potential applications. For instance, Tu et al. (2009) developed a sequential three-component reaction facilitating the synthesis of naphtho[2,3-f]quinoline derivatives, highlighting their good luminescent properties in ethanol solution, which may be utilized in organic electroluminescent media. This synthesis approach emphasizes operational simplicity and minimal environmental impact (Tu et al., 2009). Similarly, Antonini et al. (2004) prepared a series of novel potential DNA-binding antitumor agents, 6-[(ω-aminoalkyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-diones, demonstrating the compound's versatility in generating derivatives with potential antitumor activities (Antonini et al., 2004).
Luminescent Properties and Organic Electroluminescent Media
The luminescent properties of naphthoquinoline derivatives have been extensively studied, indicating their potential use in organic electroluminescent (EL) media. The work by Tu et al. underscores the significance of these compounds in developing new materials for EL applications, contributing to advancements in display technologies (Tu et al., 2009).
Antitumor and Antimicrobial Activities
Compounds related to 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione have been evaluated for their antitumor and antimicrobial activities. Antonini et al. reported on the in vitro cytotoxic potencies of derivatives toward several tumor cell lines, identifying specific derivatives as new leads in the development of intercalating anticancer derivatives (Antonini et al., 2004). Additionally, Deady et al. (2003) synthesized a series of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Deady et al., 2003).
特性
IUPAC Name |
16-amino-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-9-5-6-10-13-11(14(18)16(21)19-10)7-3-1-2-4-8(7)15(20)12(9)13/h1-6H,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVFXECWCZSMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)NC4=C3C(=C(C=C4)Cl)C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)
![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)
